Methyl 4-amino-4-(3,4-difluorophenyl)butanoate
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Overview
Description
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is an organic compound with the molecular formula C11H13F2NO2 It is a derivative of butanoic acid, featuring an amino group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate typically involves the esterification of 4-amino-4-(3,4-difluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4-amino-4-(3,4-difluorophenyl)butanol.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-(2,4-difluorophenyl)butanoate
- Methyl 4-amino-4-(2,5-difluorophenyl)butanoate
- Methyl 4-amino-4-(3,5-difluorophenyl)butanoate
Uniqueness
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,4-difluorophenyl group may provide distinct steric and electronic properties compared to other difluorophenyl isomers, potentially leading to different interaction profiles with molecular targets.
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
methyl 4-amino-4-(3,4-difluorophenyl)butanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6,10H,4-5,14H2,1H3 |
InChI Key |
UNYIQXRQQMPTCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
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